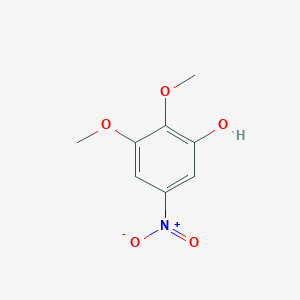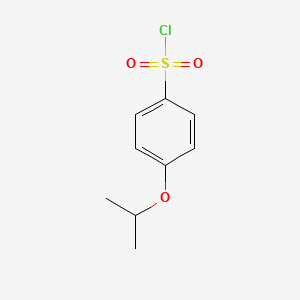
6-Hydroxy-1h-indole-2-carboxylic acid
Übersicht
Beschreibung
6-Hydroxy-1h-indole-2-carboxylic acid (6-HICA) is a naturally occurring compound found in various plant species, as well as in various bacterial species. It is a derivative of indole-2-carboxylic acid, and has been studied for its potential medicinal properties. 6-HICA has been found to possess anti-inflammatory, anti-cancer, and antioxidant activities, as well as being involved in the regulation of neurotransmission and hormone production.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Hydroxy-1H-indole-2-carboxylic acid and its derivatives have been the subject of various studies focusing on their synthesis and chemical properties. Marchelli, Hutzinger, and Heacock (1969) developed a procedure for the synthesis of hydroxyindole-3-carboxylic acids, which are important in biology and medicine, from benzyloxyindoles (Marchelli, Hutzinger, & Heacock, 1969). Similarly, Sharma et al. (2020) described a strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, highlighting its importance as a scaffold of the anti-inflammatory compound Herdmanine D (Sharma, Sharma, Kashyap, & Bhagat, 2020).
Biological and Pharmacological Activity
Indole-2-carboxylic acid derivatives have been explored for their therapeutic applications. Raju et al. (2015) synthesized a series of these derivatives and evaluated their antibacterial and antifungal activities, comparing them with standard drugs like Ampicillin and Nystatin (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015). In a study by Ivashchenko et al. (2014), substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were synthesized and tested for their antiviral activities against viruses like HCV and influenza (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, Okun, Ivashchenko, & Ivanenkov, 2014).
Chemical Analysis and Industrial Applications
Research has also been directed towards the large-scale synthesis and analysis of indole derivatives. Huang et al. (2010) described the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, showcasing the feasibility of large-scale production for such compounds (Huang, Zhang, Zhang, & Wang, 2010). In another study, Furuya and Kino (2010) explored the regioselective oxidation of indole- and quinolinecarboxylic acids by cytochrome P450 CYP199A2, demonstrating the potential of this enzyme in the biocatalysis of aromatic carboxylic acids (Furuya & Kino, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
6-Hydroxy-1h-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets and cause changes in the biological system . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are often involved in various biochemical pathways. For instance, they can be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The affected pathways and their downstream effects can vary widely depending on the specific indole derivative and its targets.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on its targets and the biological system in which it is acting. For instance, some indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication or other aspects of the viral life cycle .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been suggested that this compound is stable under normal conditions but may decompose under light . Therefore, the storage and handling conditions of this compound can significantly impact its effectiveness.
Biochemische Analyse
Biochemical Properties
6-Hydroxy-1h-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with tyrosinase, an enzyme responsible for the production of melanin. This compound acts as an inhibitor of tyrosinase, thereby affecting melanin synthesis . Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids and proteins, through hydrogen bonding and π-π interactions, which can influence their structural stability and function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . In microbial cells, this compound has demonstrated antibacterial activity by disrupting cell membrane integrity and inhibiting essential enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of tyrosinase, inhibiting its enzymatic activity and reducing melanin production . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . It also affects the activity of various enzymes by forming hydrogen bonds and π-π interactions with their active sites, thereby modulating their catalytic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of tyrosinase activity and persistent changes in gene expression . The stability and efficacy of this compound may decrease over extended periods, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its hydroxylation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or facilitated transport through specific transporters . Once inside the cells, this compound can bind to intracellular proteins and nucleic acids, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, such as phosphorylation and acetylation . In the nucleus, this compound can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, it can affect energy production and apoptosis pathways .
Eigenschaften
IUPAC Name |
6-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUFFOMJRAXIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625139 | |
| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40047-23-2 | |
| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40047-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40047-23-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

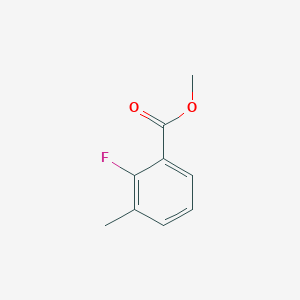
![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)
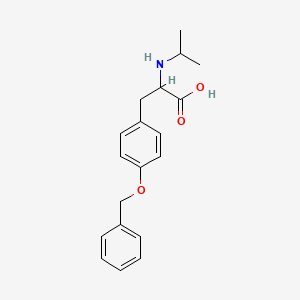
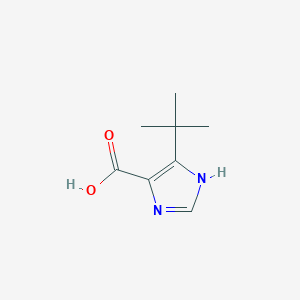

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
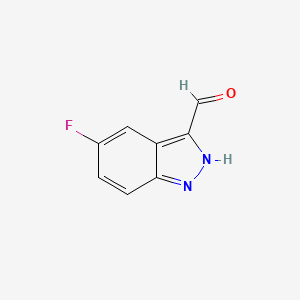
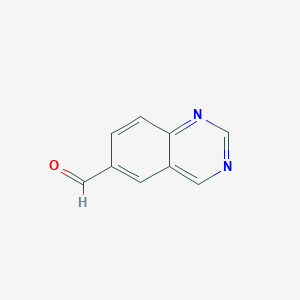
![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)


